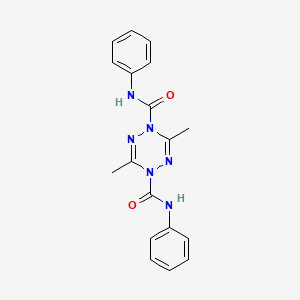
3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide is a heterocyclic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrazine ring substituted with methyl and phenyl groups. The molecular formula of this compound is C18H18N6O2, and it has a molecular weight of 350.375 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide typically involves the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with acyl chlorides. One common method includes the treatment of 3,6-diphenyl-1,2,4,5-tetrazine with an equimolar amount of an acyl chloride, followed by further reaction with another equivalent of acyl chloride to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into dihydrotetrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or dichloromethane .
Major Products Formed
The major products formed from these reactions include dihydropyridazine derivatives, oxidized tetrazine compounds, and substituted tetrazine derivatives. These products have diverse applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide has several applications in scientific research, including:
Chemistry: Used in the synthesis of dihydropyridazine derivatives and as a reagent in cycloaddition reactions.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including photo- and electroactive materials.
Wirkmechanismus
The mechanism of action of 3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide involves its participation in inverse electron demand Diels-Alder reactions. This compound acts as an electron-deficient heteroaromatic azadiene, reacting with various dienophiles to form stable adducts. The molecular targets and pathways involved in these reactions include the formation of dihydropyridazine derivatives and other cycloaddition products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-diphenyl-1,2,4,5-tetrazine: Similar in structure but lacks the methyl and carboxamide groups.
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains pyridyl groups instead of phenyl groups.
3,6-bis(methoxycarbonyl)-1,2,4,5-tetrazine: Substituted with methoxycarbonyl groups.
Uniqueness
3,6-dimethyl-N1,N4-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and carboxamide groups enhances its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
255041-60-2 |
|---|---|
Molekularformel |
C18H18N6O2 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
3,6-dimethyl-1-N,4-N-diphenyl-1,2,4,5-tetrazine-1,4-dicarboxamide |
InChI |
InChI=1S/C18H18N6O2/c1-13-21-24(18(26)20-16-11-7-4-8-12-16)14(2)22-23(13)17(25)19-15-9-5-3-6-10-15/h3-12H,1-2H3,(H,19,25)(H,20,26) |
InChI-Schlüssel |
HEOSAQMYCXDPQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=NN1C(=O)NC2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


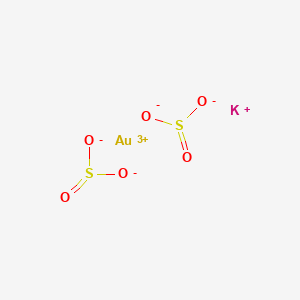

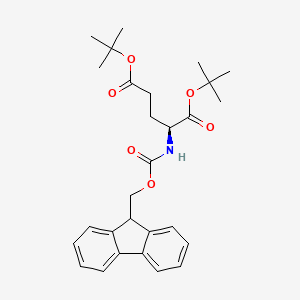



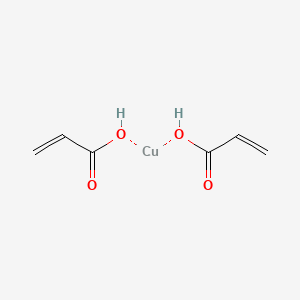

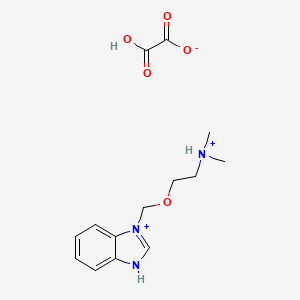



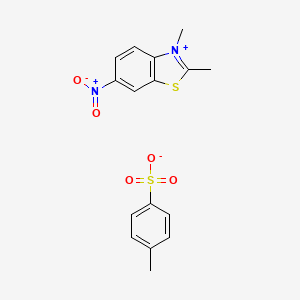
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
